molecular formula C7H3ClN3NaO2 B13907224 Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate

Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate

Cat. No.: B13907224
M. Wt: 219.56 g/mol
InChI Key: KEULGHFQPBWSEI-UHFFFAOYSA-M
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Description

Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[4,5-B]pyridine derivatives typically involves the use of 2,3-diaminopyridine as a starting material. The process generally includes the following steps:

    Nucleophilic Substitution: The halogen in the pyridine ring is substituted by a nucleophile, often facilitated by the presence of a nitro group.

    Reduction: The nitro group is reduced to form the desired 2,3-diaminopyridine derivative.

Industrial Production Methods: Industrial production of imidazo[4,5-B]pyridine derivatives may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these processes .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[4,5-B]pyridine derivatives .

Mechanism of Action

The mechanism of action of sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation by IKK-ɛ and TBK1 . This pathway is crucial for regulating immune responses and inflammation.

Properties

Molecular Formula

C7H3ClN3NaO2

Molecular Weight

219.56 g/mol

IUPAC Name

sodium;5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C7H4ClN3O2.Na/c8-4-2-1-3-5(10-4)11-6(9-3)7(12)13;/h1-2H,(H,12,13)(H,9,10,11);/q;+1/p-1

InChI Key

KEULGHFQPBWSEI-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)C(=O)[O-])Cl.[Na+]

Origin of Product

United States

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